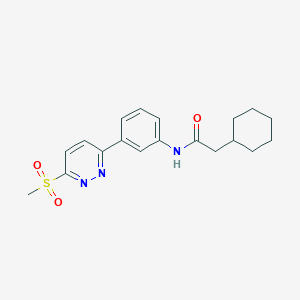

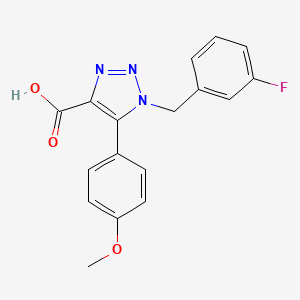

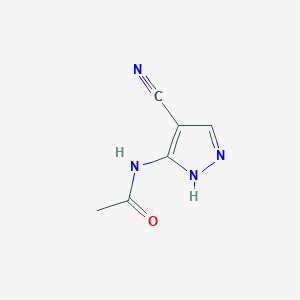

1-(3-fluorobenzyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring via a [3+2] cycloaddition reaction, commonly known as a click reaction. The 3-fluorobenzyl and 4-methoxyphenyl groups would likely be introduced in earlier steps, possibly through nucleophilic substitution reactions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the 1,2,3-triazole ring and the substituent groups. The carboxylic acid group could undergo typical acid-base reactions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Applications De Recherche Scientifique

Structural Analysis and Molecular Interactions

Research on derivatives of 1,2,4-triazoles, including compounds with structural similarities to 1-(3-fluorobenzyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, has explored their intermolecular interactions and structural properties. For instance, Shukla et al. (2014) synthesized and characterized biologically active 1,2,4-triazole derivatives, revealing the presence of various intermolecular interactions like C–H⋯π and lp⋯π, which were analyzed using Hirshfeld surfaces and supported by quantum mechanical calculations Shukla, R., Mohan, T., Vishalakshi, B., & Chopra, D. (2014). CrystEngComm.

Synthesis and Biological Activity

The facile synthesis and exploration of biological activities of triazole derivatives have been a focal point of research due to their broad spectrum of applications in medicinal and diagnostic areas. Saleem et al. (2018) discussed the synthesis, characterization, and biological profile of a triazole compound, highlighting its potential in enzyme inhibition, which may be relevant for treating diseases like Alzheimer's and diabetes Saleem, M., Rafiq, M., Jeong, Y. K., Cho, D. W., Kim, C. H., Seo, S., Choi, C. S., Hong, S. K., & Lee, K. (2018). Medicinal chemistry (Shariqah (United Arab Emirates)).

Chemical Synthesis and Applications

The chemical synthesis of 1,2,3-triazoles and their applications in various fields, including as cholinesterase inhibitors, has been reported. Arfan et al. (2018) detailed the synthesis of S-alkylated triazoles demonstrating significant cholinesterase inhibitory activity, suggesting their potential in neurodegenerative disease research Arfan, M., Siddiqui, S. Z., Abbasi, M., Rehman, A., Shah, S. A., Ashraf, M., Rehman, J., Saleem, R., Khalid, H., Hussain, R., & Khan, U. (2018). Pakistan journal of pharmaceutical sciences.

Fluorescence Monitoring and Sensing

Guo and Tanaka (2009) developed a fluorogenic aldehyde with a 1,2,3-triazole moiety for monitoring aldol reactions through fluorescence, demonstrating the compound's utility in analytical chemistry and sensor technology Guo, H., & Tanaka, F. (2009). The Journal of organic chemistry.

Propriétés

IUPAC Name |

1-[(3-fluorophenyl)methyl]-5-(4-methoxyphenyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3/c1-24-14-7-5-12(6-8-14)16-15(17(22)23)19-20-21(16)10-11-3-2-4-13(18)9-11/h2-9H,10H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSANEWRAHXLQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N=NN2CC3=CC(=CC=C3)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluorobenzyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2833027.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2833031.png)